4-(2,2-dichlorocyclopropyl)benzoic acid
Description
Contextualization within Aromatic Carboxylic Acid Chemistry
Aromatic carboxylic acids are a class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. The parent compound, benzoic acid, is a simple yet versatile building block in organic chemistry. The presence of the carboxyl group, a deactivating and meta-directing substituent, influences the reactivity of the aromatic ring in electrophilic substitution reactions. Conversely, the aromatic ring affects the acidity of the carboxylic acid.
The introduction of a 2,2-dichlorocyclopropyl group at the para-position of the benzoic acid scaffold is expected to significantly modify its electronic properties and reactivity. This substituent can exert both inductive and steric effects, influencing the acidity of the carboxyl group and the reactivity of the benzene (B151609) ring.
Table 1: Comparison of Properties of Benzoic Acid and a Related Dichlorinated Derivative
| Property | Benzoic Acid | 2,4-Dichlorobenzoic Acid |
| Molecular Formula | C7H6O2 | C7H4Cl2O2 wikipedia.org |
| Molar Mass | 122.12 g/mol | 191.01 g/mol wikipedia.org |
| Appearance | White crystalline solid | White solid wikipedia.org |
| Melting Point | 122.4 °C | 164 °C wikipedia.org |
| Acidity (pKa) | 4.2 | Data not readily available |
This table presents data for benzoic acid and 2,4-dichlorobenzoic acid to illustrate the effect of chloro-substituents on the physical properties of a benzoic acid core. Data for 4-(2,2-dichlorocyclopropyl)benzoic acid is not available.
Significance of Dichlorocyclopropyl Moieties in Organic Synthesis
The dichlorocyclopropyl group is a valuable functional motif in organic synthesis. The presence of two chlorine atoms on the same carbon of a cyclopropane (B1198618) ring imparts unique chemical reactivity. These groups are typically installed via the addition of dichlorocarbene (B158193) to an alkene. Dichlorocarbene is a highly reactive intermediate that can be generated from various precursors, most commonly from chloroform (B151607) and a strong base.
The high ring strain of the cyclopropane ring, combined with the electronic effects of the gem-dihalogens, makes these structures susceptible to a variety of ring-opening and rearrangement reactions. This reactivity allows for the transformation of the dichlorocyclopropyl group into a diverse array of other functional groups and carbon skeletons, making it a versatile synthetic intermediate. For instance, the related compound (2,2-dichlorocyclopropyl)benzene (B1582628) is a known intermediate in the synthesis of the lipid-lowering drug Ciprofibrate. guidechem.com This highlights the potential of dichlorocyclopropyl-containing aromatic compounds as precursors to pharmacologically active molecules.
Overview of Research Trajectories for Related Cyclopropane and Benzoic Acid Derivatives
While direct research on this compound is limited, the research trajectories of related cyclopropane and benzoic acid derivatives provide insight into its potential areas of application.
Benzoic Acid Derivatives: Research on benzoic acid derivatives is vast and covers numerous fields. Many studies focus on the synthesis of novel derivatives with potential biological activity, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govmdpi.com For example, various substituted benzoic acids have been investigated as inhibitors of specific enzymes or as ligands for receptors. nih.govresearchgate.net The modification of the substituents on the benzene ring is a common strategy to fine-tune the pharmacological profile of these molecules.
Cyclopropane-Containing Compounds: Cyclopropane rings are incorporated into a wide range of biologically active molecules and are of significant interest in medicinal chemistry. The conformational rigidity and unique electronic properties of the cyclopropane ring can lead to enhanced binding affinity and improved metabolic stability of drug candidates. Research on compounds like 4-cyclopropylbenzoic acid and its derivatives explores their utility as building blocks in the synthesis of complex molecules. nih.govsigmaaldrich.comresearchgate.net For instance, 4-(cyclopropanecarboxamido)benzoic acid has been synthesized and structurally characterized, indicating interest in combining cyclopropyl (B3062369) and benzoic acid motifs. researchgate.net
The combination of the dichlorocyclopropyl group's synthetic versatility with the established biological relevance of the benzoic acid scaffold suggests that this compound could be a valuable precursor for novel pharmaceuticals and functional materials. Future research could explore its use in the synthesis of complex molecular architectures through reactions that exploit the reactivity of the dichlorocyclopropyl group.
Table 2: Research Highlights of Related Benzoic Acid and Cyclopropane Derivatives
| Compound/Derivative Class | Research Focus | Potential Applications | Reference |
| Substituted Benzoic Acids | Synthesis and evaluation of anticancer and antimicrobial activity. | Medicinal Chemistry, Drug Discovery | researchgate.netnih.gov |
| 4-(2-Chloroacetamido) Benzoic Acid Derivatives | Synthesis and investigation of local anesthetic properties. | Pharmacology, Anesthetics | researchgate.net |
| 4-Cyclopropylbenzoic Acid | Used as a building block in organic synthesis. | Organic Synthesis, Materials Science | nih.govsigmaaldrich.com |
| 4-(Cyclopropanecarboxamido)benzoic acid | Synthesis and crystal structure analysis. | Medicinal Chemistry, Crystallography | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-(2,2-dichlorocyclopropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-10(12)5-8(10)6-1-3-7(4-2-6)9(13)14/h1-4,8H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFQPTMMFJKPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280656 | |
| Record name | 4-(2,2-Dichlorocyclopropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3761-93-1 | |
| Record name | 4-(2,2-Dichlorocyclopropyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3761-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,2-Dichlorocyclopropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2-dichlorocyclopropyl)benzoic acid | |
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Synthetic Methodologies and Precursor Chemistry
Strategies for the Construction of the 2,2-Dichlorocyclopropyl Unit
Cyclopropanation Reactions Utilizing Styrene Derivatives (e.g., via Dichlorocarbene (B158193) Chemistry)
A primary and efficient method for creating the 2,2-dichlorocyclopropyl group involves the reaction of a styrene derivative with dichlorocarbene (:CCl₂). Dichlorocarbene is a highly reactive intermediate that readily adds across the double bond of an alkene in a cheletropic reaction to form a cyclopropane (B1198618) ring. wikipedia.org
The dichlorocarbene itself is typically generated in situ. A common and effective method is the alpha-elimination of chloroform (B151607) (CHCl₃) using a strong base. beilstein-journals.org To facilitate the reaction between the aqueous base and the organic substrate (styrene derivative in an organic solvent), a phase-transfer catalyst (PTC) is often employed. Benzyltriethylammonium chloride (TEBA) is a frequently used PTC for this purpose. thermofisher.com
This approach can be applied to different precursors. For instance, one could start with 4-vinylbenzoic acid and directly cyclopropanate the vinyl group. Alternatively, a more common route involves cyclopropanating a simpler styrene derivative, such as 4-methylstyrene or styrene itself, and then functionalizing the aromatic ring in a subsequent step.
Table 1: Example Conditions for Dichlorocyclopropanation of Styrene
| Parameter | Value/Reagent | Purpose | Reference |
|---|---|---|---|
| Substrate | Styrene | Alkene source for cyclopropanation | thermofisher.com |
| Carbene Source | Chloroform (CHCl₃) | Generates :CCl₂ upon dehydrohalogenation | beilstein-journals.orgthermofisher.com |
| Base | Sodium Hydroxide (B78521) (NaOH) | Effects α-elimination from chloroform | beilstein-journals.orgthermofisher.com |
| Catalyst | Benzyltriethylammonium chloride (TEBA) | Phase-transfer catalyst for inter-phase reaction | thermofisher.com |
| Solvent | Dichloromethane / Water (biphasic) | Dissolves organic substrate and aqueous base | thermofisher.com |
| Temperature | Reflux | Provides energy for reaction | thermofisher.com |
| Yield | 88.6% (for (2,2-Dichlorocyclopropyl)benzene) | High conversion to product | thermofisher.com |
Approaches from (2,2-Dichlorocyclopropyl)benzene (B1582628) Precursors
An alternative strategy begins with the synthesis of (2,2-dichlorocyclopropyl)benzene. This key intermediate is readily prepared from inexpensive starting materials, namely styrene, chloroform, and sodium hydroxide, as detailed in the section above. thermofisher.comguidechem.com Once this precursor is obtained, the focus shifts to introducing the carboxylic acid functionality at the para-position of the benzene (B151609) ring.
The synthesis of (2,2-dichlorocyclopropyl)benzene serves as a foundational step, from which various derivatization pathways can be explored to arrive at the final target molecule. guidechem.com This modular approach allows for the large-scale preparation of the dichlorocyclopropylarene core before proceeding with more complex functionalization steps.
Introduction and Functionalization of the Benzoic Acid Moiety
Once the (2,2-dichlorocyclopropyl)benzene core is established, the benzoic acid group must be installed. This can be achieved either by oxidizing a pre-existing alkyl group or by introducing a new carbon-based functional group onto the aromatic ring and then converting it to a carboxylic acid.
Oxidation Pathways for Aromatic Alkyl Precursors
If the synthesis starts with an alkyl-substituted styrene (e.g., 4-methylstyrene or 4-ethylstyrene), the corresponding 4-alkyl-(2,2-dichlorocyclopropyl)benzene is formed after cyclopropanation. The alkyl side chain can then be oxidized to a carboxylic acid. A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). youtube.com
Strong oxidizing agents are typically required for this transformation. Potassium permanganate (KMnO₄) is a classic and effective reagent for this purpose, usually in a hot, slightly acidic or alkaline solution. The entire alkyl chain is cleaved, leaving only the carboxylic acid group attached to the ring. youtube.com For example, both 4-methyl-(2,2-dichlorocyclopropyl)benzene and 4-ethyl-(2,2-dichlorocyclopropyl)benzene would yield 4-(2,2-dichlorocyclopropyl)benzoic acid upon oxidation.
Table 2: Common Oxidizing Agents for Alkylbenzenes
| Oxidizing Agent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Dilute H₂SO₄, heat | Strong, effective for various alkyl groups. Purple color disappears as reaction proceeds. | youtube.com |
| Potassium Dichromate (K₂Cr₂O₇) | Dilute H₂SO₄, heat | Another strong oxidizing agent. |
Derivatization Reactions of the Aromatic Ring System
When starting with (2,2-dichlorocyclopropyl)benzene, the carboxylic acid group must be introduced via electrophilic aromatic substitution or a related process. Several methods are viable:
Friedel-Crafts Acylation: This is a robust method for introducing an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orglibretexts.org For this synthesis, (2,2-dichlorocyclopropyl)benzene can be reacted with acetyl chloride (CH₃COCl) and AlCl₃ to produce 4-acetyl-(2,2-dichlorocyclopropyl)benzene. The resulting methyl ketone can then be oxidized to the desired carboxylic acid using the haloform reaction (e.g., with NaOH and Cl₂) or other strong oxidants. The 2,2-dichlorocyclopropyl group is generally an ortho,para-director, leading to significant formation of the desired para-substituted product. libretexts.org
Gattermann-Koch or Gattermann Formylation: These reactions introduce a formyl group (-CHO) onto the aromatic ring. The Gattermann-Koch reaction uses carbon monoxide (CO) and HCl with a catalyst mixture of AlCl₃ and copper(I) chloride. wikipedia.orgyoutube.com The Gattermann reaction uses hydrogen cyanide (HCN) or, more safely, zinc cyanide (Zn(CN)₂) and HCl. thermofisher.com These reactions would produce 4-(2,2-dichlorocyclopropyl)benzaldehyde. The resulting aldehyde can then be easily oxidized to the corresponding benzoic acid using mild oxidizing agents like potassium permanganate or silver oxide.
Direct Carboxylation: A more direct route involves the reaction of the aromatic precursor with phosgene (COCl₂) or oxalyl chloride ((COCl)₂) in the presence of a Lewis acid like AlCl₃. This can directly introduce a benzoyl chloride moiety (-COCl), which is then simply hydrolyzed with water to yield the final benzoic acid. This method avoids the need for a separate oxidation step.
Multi-step Synthesis Design and Optimization
The synthesis of this compound can be designed through several distinct multi-step pathways. The choice of route depends on factors such as the availability of starting materials, cost, scalability, and desired purity.
Route A: Cyclopropanation then Oxidation
Start: 4-Methylstyrene
Step 1: Dichlorocyclopropanation of 4-methylstyrene using CHCl₃, NaOH, and a phase-transfer catalyst to yield 1-(2,2-dichlorocyclopropyl)-4-methylbenzene.
Step 2: Oxidation of the methyl group using hot KMnO₄ to yield this compound.
Route B: Cyclopropanation then Functionalization
Start: Styrene
Step 1: Dichlorocyclopropanation of styrene to yield (2,2-dichlorocyclopropyl)benzene. thermofisher.com
Step 2: Friedel-Crafts acylation with acetyl chloride and AlCl₃ to yield 4-acetyl-(2,2-dichlorocyclopropyl)benzene.
Step 3: Oxidation of the acetyl group (e.g., via haloform reaction) to the carboxylic acid.
Optimization of any chosen route involves several key considerations.
Reaction Conditions: Temperature, reaction time, and reactant concentrations must be carefully controlled at each step to maximize yield and minimize side-product formation. For example, in Friedel-Crafts reactions, temperature control is crucial to prevent polysubstitution or rearrangement. libretexts.org
Catalyst Selection: The choice of Lewis acid in Friedel-Crafts reactions or the phase-transfer catalyst in cyclopropanation can significantly impact efficiency and yield. beilstein-journals.orgthermofisher.com
Process Integration: For industrial-scale production, developing a continuous flow process rather than a batch process can improve efficiency, safety, and reproducibility. Linking synthetic steps with in-line workup and purification can streamline the entire sequence.
Purification: Each intermediate must be sufficiently purified to prevent impurities from interfering with subsequent steps. Techniques like distillation, crystallization, and chromatography are employed. For instance, (2,2-dichlorocyclopropyl)benzene can be purified by vacuum distillation. thermofisher.comguidechem.com
By carefully designing the synthetic sequence and optimizing each individual step, this compound can be produced efficiently and with high purity.
Implementation of Reactions such as Friedel-Crafts Acylation and Baeyer-Villiger Oxidation in Synthetic Sequences
Friedel-Crafts Acylation
Following the synthesis of the (2,2-dichlorocyclopropyl)benzene precursor, a crucial step involves the introduction of a functional group at the para position of the benzene ring. The Friedel-Crafts acylation is a classic and effective method for this purpose. libretexts.orgchemguide.co.uk In this reaction, an acyl group, typically from an acyl chloride or anhydride, is introduced onto the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com
For the synthesis of this compound, the Friedel-Crafts acylation of (2,2-dichlorocyclopropyl)benzene with an acetylating agent like acetyl chloride (CH₃COCl) would yield 4'-(2,2-dichlorocyclopropyl)acetophenone. The dichlorocyclopropyl group is an ortho, para-directing group, and due to steric hindrance at the ortho positions, the para-substituted product is expected to be the major isomer. researchgate.net The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring. chemguide.co.uk
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com This reaction is instrumental in the synthetic sequence leading to this compound. The intermediate, 4'-(2,2-dichlorocyclopropyl)acetophenone, can be subjected to Baeyer-Villiger oxidation using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield 4-(2,2-dichlorocyclopropyl)phenyl acetate. researchgate.netmerckmillipore.com
The mechanism of the Baeyer-Villiger oxidation involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon of the ketone, forming a Criegee intermediate. wikipedia.org This is followed by the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom of the peroxy group, with the concurrent departure of a carboxylate anion. The migratory aptitude of different groups is a key factor in determining the product of the reaction. In the case of an aryl alkyl ketone like 4'-(2,2-dichlorocyclopropyl)acetophenone, the aryl group has a higher migratory aptitude than the methyl group, leading to the desired phenyl acetate derivative. organic-chemistry.org The existence of 4-(2,2-dichlorocyclopropyl)phenyl acetate in chemical databases further supports this proposed synthetic route. nih.gov
An alternative to the Baeyer-Villiger oxidation pathway is the direct oxidation of the acetophenone intermediate to the desired benzoic acid. Strong oxidizing agents like potassium permanganate or hydrogen peroxide (in the presence of a catalyst) can convert the methyl ketone group into a carboxylic acid. cnchemshop.com This approach would bypass the formation of the phenyl acetate and subsequent hydrolysis step.
Sequential Functional Group Transformations (e.g., Alcoholysis, Alkylation, Hydrolysis)
Following the Baeyer-Villiger oxidation, a series of functional group transformations are necessary to arrive at the final carboxylic acid.
Hydrolysis
The 4-(2,2-dichlorocyclopropyl)phenyl acetate formed from the Baeyer-Villiger oxidation can be hydrolyzed to yield 4-(2,2-dichlorocyclopropyl)phenol. This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is typically a more facile and irreversible process.
Carboxylation
The final step in this synthetic sequence is the introduction of the carboxylic acid group. One established method for the carboxylation of phenols is the Kolbe-Schmitt reaction. cambridge.orgwikipedia.orgucla.edumdpi.compearson.com In this reaction, the sodium salt of the phenol (sodium phenoxide) is heated with carbon dioxide under pressure, followed by acidification to yield the corresponding hydroxybenzoic acid. wikipedia.org The regioselectivity of the Kolbe-Schmitt reaction is influenced by the counter-ion; while sodium phenoxide tends to give ortho-carboxylation, the use of potassium phenoxide can favor the formation of the para-isomer. cambridge.org
Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways
The successful synthesis of this compound is highly dependent on controlling the chemo-, regio-, and stereoselectivity at various stages of the reaction sequence.
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In the context of this synthesis, a key chemoselective step is the Baeyer-Villiger oxidation. The peroxyacid used must selectively oxidize the ketone functional group of 4'-(2,2-dichlorocyclopropyl)acetophenone without reacting with the dichlorocyclopropane ring or the aromatic ring. Modern Baeyer-Villiger oxidation conditions are generally mild and exhibit good chemoselectivity.
Regioselectivity is the preference for bond formation at one position over another. The Friedel-Crafts acylation of (2,2-dichlorocyclopropyl)benzene is a critical regioselective step. As mentioned, the dichlorocyclopropyl group directs electrophilic substitution to the ortho and para positions. Due to the steric bulk of the dichlorocyclopropyl group, the acylation is highly likely to occur at the less hindered para position, leading to the desired 4-substituted product. researchgate.net Similarly, the regioselectivity of the Kolbe-Schmitt reaction is crucial for the final step. The choice of the alkali metal cation (sodium vs. potassium) can influence the ortho/para product ratio. cambridge.org
Stereoselectivity relates to the preferential formation of one stereoisomer over another. The dichlorocyclopropane ring in the target molecule contains a chiral center. The initial dichlorocyclopropanation of styrene to form (2,2-dichlorocyclopropyl)benzene results in a racemic mixture of enantiomers. Subsequent reactions in the proposed synthetic sequence, such as the Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis, are unlikely to affect the stereochemistry at the cyclopropane ring. Therefore, the final product, this compound, would be obtained as a racemic mixture.
Data Tables
Table 1: Key Reactions and Intermediates in the Synthesis of this compound
| Step | Reaction | Starting Material | Reagents | Intermediate/Product |
| 1 | Dichlorocyclopropanation | Styrene | CHCl₃, NaOH | (2,2-dichlorocyclopropyl)benzene |
| 2 | Friedel-Crafts Acylation | (2,2-dichlorocyclopropyl)benzene | CH₃COCl, AlCl₃ | 4'-(2,2-dichlorocyclopropyl)acetophenone |
| 3 | Baeyer-Villiger Oxidation | 4'-(2,2-dichlorocyclopropyl)acetophenone | m-CPBA | 4-(2,2-dichlorocyclopropyl)phenyl acetate |
| 4 | Hydrolysis | 4-(2,2-dichlorocyclopropyl)phenyl acetate | NaOH, then H₃O⁺ | 4-(2,2-dichlorocyclopropyl)phenol |
| 5 | Kolbe-Schmitt Carboxylation | 4-(2,2-dichlorocyclopropyl)phenol | 1. KOH, 2. CO₂, pressure, heat, 3. H₃O⁺ | This compound |
| 3a (Alternative) | Oxidation | 4'-(2,2-dichlorocyclopropyl)acetophenone | KMnO₄ or H₂O₂/catalyst | This compound |
Chemical Reactivity and Mechanistic Investigations
Reactivity Profiles of the Dichlorocyclopropyl Ring
The gem-dichlorocyclopropane moiety is a strained, three-membered ring system bearing two chlorine atoms on the same carbon. This structural feature imparts unique reactivity to the molecule, making it susceptible to various transformations under specific reaction conditions. The electron-withdrawing nature of the two chlorine atoms significantly influences the chemical behavior of the cyclopropyl (B3062369) ring.
Susceptibility to Ring-Opening Reactions
The inherent ring strain and the presence of the dichloro-substituted carbon make the cyclopropane (B1198618) ring in 4-(2,2-dichlorocyclopropyl)benzoic acid prone to ring-opening reactions. These reactions can be initiated by nucleophiles, electrophiles, or through thermal and transition-metal-catalyzed pathways. The presence of activating groups on the cyclopropane can facilitate these transformations. libretexts.org For instance, gem-difluorocyclopropanes, which are structurally related, have been shown to undergo stereoselective ring-opening to form fluorinated dienes. nih.govrsc.org The mechanism often involves the cleavage of the carbon-carbon bond opposite to the dihalogenated carbon. In the case of gem-dichlorocyclopropyl ethers, ring-opening has also been documented. acs.org For this compound, nucleophilic attack could potentially lead to the formation of open-chain products, although the specific conditions required for this transformation would need to be empirically determined. Lewis acid catalysis is a common method to induce ring-opening in activated cyclopropanes. libretexts.org
Behavior in Different Reaction Environments (e.g., Acidic, Basic, Reductive)
The stability and reactivity of the dichlorocyclopropyl group are highly dependent on the chemical environment.
Acidic Conditions: The dichlorocyclopropyl ring is generally stable under many acidic conditions. However, strong acids could potentially protonate the cyclopropane ring, leading to rearrangement or ring-opening, especially with heating. Studies on related compounds, such as cyclobutane-fused lactones, have explored hydrolysis mechanisms in acidic media, which proceed via mechanisms like AAC2, AAL2, and AAL1. mdpi.com The specific pathway for this compound would depend on the reaction conditions and the stability of the resulting carbocationic intermediates.
Reductive Conditions: The carbon-chlorine bonds in the dichlorocyclopropyl group are susceptible to reduction. Gem-dichlorocyclopropanes can be effectively reduced by reagents such as lithium aluminum hydride to yield the corresponding monochlorocyclopropanes or fully reduced cyclopropanes. researchgate.net Another common reagent for the stepwise reduction of gem-dihalocyclopropanes is tri-n-butyltin hydride, which operates via a radical mechanism. acs.org This allows for the selective formation of monohalogenated cyclopropanes.
Transformations of the Carboxyl Group and Aromatic System
Esterification and Amidation Studies
The carboxyl group of this compound can undergo standard transformations to form esters and amides.
Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This is a reversible reaction known as Fischer esterification. libretexts.org The use of an excess of the alcohol or the removal of water can drive the equilibrium towards the ester product. libretexts.org For sterically hindered benzoic acids, more reactive reagents or different catalytic systems may be required. acs.org For example, methods using dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are effective for sterically demanding esters. Other catalysts like TiCl4, boron trifluoride etherate, and various ionic liquids have also been successfully employed for the esterification of substituted benzoic acids. researchgate.net
| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| p-Aminobenzoic acid | Ethanol | H₂SO₄ (conc.) | Reflux | Not specified | libretexts.org |
| Benzoic Acid | Heptanol | Bi(OTf)₃ | 150°C, 6h | Full Conversion | masterorganicchemistry.com |
| Benzoic Acid | Various | Sulfuryl fluoride (B91410) (SO₂F₂) | Room Temp | High | organic-chemistry.org |
Amidation: The formation of amides from this compound can be accomplished by reacting it with an amine. Direct reaction is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org Therefore, the carboxylic acid is typically activated first. Common methods include converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. google.com Alternatively, peptide coupling reagents such as HBTU, or catalysts like TiCl₄ or TiF₄ can be used to facilitate the direct condensation of the carboxylic acid and amine under milder conditions. rsc.orgorganic-chemistry.orgnih.gov
| Carboxylic Acid | Amine | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | Aniline | TiCl₄, Pyridine | Reflux, CH₂Cl₂ | Good | nih.gov |
| Substituted Benzoic Acids | Various Amines | TiF₄ | Reflux, Toluene | 77-98% | rsc.org |
| Benzoic Acid | N-monoalkylated anilines | Dichlorotriphenylphosphorane | Chloroform (B151607) | High | organic-chemistry.org |
Exploration of Aromatic Substitution Reactions
Further functionalization of the benzene (B151609) ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the two existing substituents: the carboxyl group (-COOH) and the 4-(2,2-dichlorocyclopropyl) group.
The carboxyl group is a well-known deactivating, meta-directing group. quora.comunizin.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position. quora.com
The directing effect of the 4-(2,2-dichlorocyclopropyl) group is more complex. A simple cyclopropyl group is typically activating and ortho, para-directing due to the ability of its bent C-C bonds to donate electron density into the ring through conjugation. However, the presence of two strongly electron-withdrawing chlorine atoms on the cyclopropyl ring introduces a powerful -I (inductive) effect. This effect likely overrides the donating ability of the cyclopropane ring, making the entire substituent electron-withdrawing and thus deactivating.
When two deactivating groups are present on a benzene ring, the position of further substitution is directed by the combined effects. In this compound, both the -COOH at position 1 and the -C₃H₃Cl₂ group at position 4 are deactivating. The positions ortho to the -COOH group (2 and 6) are also meta to the -C₃H₃Cl₂ group. The positions meta to the -COOH group (3 and 5) are also ortho to the -C₃H₃Cl₂ group. Given that both groups deactivate the ring, forcing conditions would be required for electrophilic substitution. The substitution would likely occur at the positions least deactivated, which in this case would be positions 3 and 5, meta to the strongly meta-directing carboxyl group and ortho to the deactivating dichlorocyclopropyl group. libretexts.org
Unraveling Reaction Mechanisms
The mechanisms for the reactions of this compound are based on established principles of organic chemistry.
Ring-Opening: Lewis acid-catalyzed ring-opening of activated cyclopropanes typically proceeds through the formation of a 1,3-dipole intermediate after coordination of the Lewis acid. libretexts.org Nucleophilic ring-opening would involve the attack of a nucleophile on one of the cyclopropyl carbons, leading to the cleavage of a C-C bond.
Esterification (Fischer): The acid-catalyzed esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer to one of the hydroxyl groups, regenerating the catalyst and forming the ester. libretexts.org
Amidation (via Acyl Chloride): This mechanism involves the conversion of the carboxylic acid to a more reactive acyl chloride. The lone pair on the nitrogen of the amine then attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion and forming the amide after deprotonation of the nitrogen.
Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. First, the electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. quora.com In the second step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring and yielding the substitution product. The regioselectivity is determined by the stability of the possible sigma complexes, which is influenced by the electronic effects of the substituents already present on the ring. unizin.orgorganicchemistrytutor.com
Mechanistic Studies of Hydrolysis and Related Transformations for Chlorinated Organic Structures
The hydrolysis of chlorinated organic compounds can proceed through several mechanistic pathways, including nucleophilic substitution (S(_N)1 and S(_N)2) and elimination reactions. viu.ca The dominant mechanism is influenced by factors such as the structure of the substrate, the reaction conditions (e.g., pH), and the nature of the leaving group. viu.ca
In the context of gem-dihalocyclopropanes, a key transformation is the ring-opening of the three-membered ring. acs.orgacs.org This process is often facilitated by the relief of ring strain. The hydrolysis of such compounds can be catalyzed by both acids and bases. pharmaceutical-journal.com
Under acidic conditions , the reaction is often initiated by the protonation of one of the chlorine atoms or the carbonyl oxygen of the benzoic acid moiety. For related structures, acid-catalyzed hydrolysis can proceed through A(_AC)2, A(_AL)2, or A(_AL)1 mechanisms. nih.gov The A(_AC)2 mechanism, involving a two-step addition-elimination process at the acyl carbon, is often favored. nih.gov However, the presence of the dichlorocyclopropyl ring introduces the possibility of alternative pathways involving ring-opening. Computational studies on similar systems, such as the acid-catalyzed hydrolysis of lignin (B12514952) β-O-4 linkages, have shown the involvement of carbocation intermediates. nih.gov
Under basic conditions , the hydrolysis of esters and other susceptible functional groups is common. pharmaceutical-journal.comlibretexts.org For chlorinated alkanes, base-catalyzed elimination (E2 or E1cB) can become significant, particularly with increased halogenation. viu.ca In the case of this compound, the presence of acidic protons on the cyclopropyl ring could also facilitate base-mediated reactions. The hydrolysis of esters under basic conditions, known as saponification, typically proceeds via a B(_AC)2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.govlibretexts.org
The table below summarizes the general mechanisms applicable to the hydrolysis of related organic structures.
| Condition | General Mechanism | Description |
| Acidic | A(_AC)2 | Acid-catalyzed bimolecular acyl-oxygen cleavage. nih.gov |
| Acidic | A(_AL)1 | Acid-catalyzed unimolecular alkyl-oxygen cleavage, often involving a carbocation intermediate. nih.gov |
| Basic | B(_AC)2 | Base-catalyzed bimolecular acyl-oxygen cleavage. nih.gov |
| Basic | E1cB | Unimolecular elimination via a conjugate base. viu.ca |
| Neutral/General | S(_N)1 | Unimolecular nucleophilic substitution. viu.ca |
| Neutral/General | S(_N)2 | Bimolecular nucleophilic substitution. viu.ca |
Investigation of Intermediates and Transition States
The investigation of intermediates and transition states is crucial for a complete understanding of the reaction mechanisms of this compound. While direct experimental data for this specific compound is limited, inferences can be drawn from studies of analogous systems.
Carbocation Intermediates: Ring-opening reactions of cyclopropanes, particularly those with electron-donating or stabilizing groups, often proceed through carbocation intermediates. In the case of this compound, protonation or Lewis acid coordination to a chlorine atom could induce heterolytic cleavage of a carbon-chlorine bond, leading to a cyclopropyl cation. These cations are generally unstable and can undergo rapid rearrangement, such as ring-opening, to form more stable allylic or homoallylic cations. The stability of any incipient carbocation would be a key factor in determining the reaction pathway. viu.ca For instance, studies on the ring-opening hydroarylation of monosubstituted cyclopropanes have shown that the reaction can proceed via an S(_N)1-type mechanism involving carbocation intermediates. rsc.org
Tetrahedral Intermediates: In the context of hydrolysis of the carboxylic acid or a potential ester derivative, the reaction mechanism typically involves the formation of a tetrahedral intermediate. pharmaceutical-journal.comnih.gov In the base-catalyzed hydrolysis (B(_AC)2 mechanism), the nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses to expel the leaving group. nih.gov Similarly, in the acid-catalyzed (A(_AC)2) mechanism, the nucleophilic attack of a water molecule on the protonated carbonyl group forms a tetrahedral intermediate. nih.gov The stability and reactivity of these intermediates are influenced by the electronic nature of the substituents on the benzoic acid ring.
Transition States: The transition states in these reactions would correspond to the highest energy points along the reaction coordinate. For example, in an S(_N)2 reaction, the transition state would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group. In ring-opening reactions, the transition state would involve significant strain and partial bond breaking within the cyclopropyl ring. Computational studies on related systems have been instrumental in elucidating the geometries and energies of these transient species. nih.gov
The following table outlines potential intermediates and the reactions they are involved in.
| Intermediate | Precursor Reaction | Subsequent Transformation |
| Cyclopropyl Cation | Heterolytic C-Cl bond cleavage | Ring-opening to allylic cation |
| Tetrahedral Intermediate | Nucleophilic attack on carbonyl carbon | Collapse to form hydrolysis products |
| Allylic Cation | Ring-opening of cyclopropyl cation | Nucleophilic attack, rearrangement |
Spectroscopic Characterization and Advanced Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of 4-(2,2-dichlorocyclopropyl)benzoic acid is expected to exhibit distinct signals corresponding to the protons of the dichlorocyclopropyl ring and the aromatic ring. The protons on the aromatic ring, due to the deshielding effect of the benzene (B151609) ring current and the electron-withdrawing carboxylic acid group, would appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific splitting pattern would likely be a set of two doublets, characteristic of a 1,4-disubstituted benzene ring.
The protons of the cyclopropyl (B3062369) ring would be found in the more upfield region. Based on data for the related compound (2,2-dichlorocyclopropyl)benzene (B1582628), the methine proton (CH) would likely appear as a triplet, and the methylene (B1212753) protons (CH₂) would present as a doublet of doublets. mdpi.com The presence of the electron-withdrawing benzoic acid group in the para position would likely shift these signals slightly further downfield compared to (2,2-dichlorocyclopropyl)benzene.
Carbon-¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carboxyl carbon, the aromatic carbons, and the cyclopropyl carbons. The carboxyl carbon (C=O) would be the most downfield signal, typically appearing above 165 ppm. sigmaaldrich.comnih.gov The aromatic carbons would resonate in the range of 120-150 ppm, with the carbon attached to the carboxylic acid and the carbon attached to the cyclopropyl group showing distinct chemical shifts from the other aromatic carbons. sigmaaldrich.comwikipedia.org The carbons of the dichlorocyclopropyl ring would be found in the upfield region of the spectrum. sigmaaldrich.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad singlet) | > 165 |
| Aromatic CH | 7.0 - 8.5 (two doublets) | 120 - 140 |
| Aromatic C-COOH | - | 125 - 135 |
| Aromatic C-Cyclopropyl | - | 140 - 150 |
| Cyclopropyl CH | ~2.9 - 3.5 (triplet) | ~30 - 40 |
| Cyclopropyl CH₂ | ~1.8 - 2.5 (multiplet) | ~20 - 30 |
| Cyclopropyl CCl₂ | - | ~60 - 70 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. ekb.eg For this compound, cross-peaks would be expected between the adjacent aromatic protons and between the protons on the cyclopropyl ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. nist.govfishersci.com This would allow for the unambiguous assignment of which proton signal corresponds to which carbon signal for all the C-H bonds in the molecule.
The chemical shifts in NMR spectra can be influenced by the electronic nature of substituents and the properties of the solvent used for analysis. The electron-withdrawing nature of the dichlorocyclopropyl group and the carboxylic acid would influence the chemical shifts of the aromatic protons and carbons. Solvents can also induce shifts in the proton and carbon signals. For instance, more polar solvents can lead to changes in chemical shifts, particularly for protons involved in hydrogen bonding, such as the carboxylic acid proton.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700 cm⁻¹. The spectrum would also feature absorptions for the aromatic C-H stretching and C=C bending vibrations, as well as C-Cl stretching vibrations from the dichlorocyclopropyl group.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation (e.g., Electron Ionization MS)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the chlorine atoms, and potentially the entire dichlorocyclopropyl group. The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments.
Advanced Chromatographic Techniques for Purity and Separation Studies
Chromatographic techniques are essential for the separation and purification of chemical compounds and for assessing their purity.
High-Performance Liquid Chromatography (HPLC) would be a suitable method for the analysis and purification of this compound. fishersci.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would likely provide good separation and allow for the determination of the compound's purity. The retention time of the compound would depend on its polarity. Given the presence of the nonpolar dichlorocyclopropyl group and the polar carboxylic acid, its retention behavior would be intermediate.
Theoretical and Computational Chemistry Investigations
Electronic Structure Calculations
The electronic structure is fundamental to understanding a molecule's properties. Through various computational methods, it is possible to model and analyze the distribution of electrons within 4-(2,2-dichlorocyclopropyl)benzoic acid.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the calculation of molecular geometries, energies, and electronic properties. nih.govmdpi.com For molecules like this compound, these methods can be employed to determine the most stable conformation by optimizing the molecular geometry. DFT methods, such as B3LYP, are often used in conjunction with basis sets like 6-31G(d,p) to provide a balance between computational cost and accuracy for substituted benzoic acids. researchgate.net Ab initio calculations, while typically more computationally intensive, can offer a higher level of theory for benchmarking results. researchgate.net These calculations are crucial for obtaining the foundational data upon which further analyses of electronic properties are built.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. oakwoodchemical.com A smaller energy gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the carboxylic acid group, while the LUMO would likely be distributed over the benzene ring and the electron-withdrawing dichlorocyclopropyl group. The precise energies and distributions can be calculated using DFT.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Indicates electron-accepting capability |
| HOMO | -6.8 | Indicates electron-donating capability |
| Energy Gap (ΔE) | 5.3 | Reflects chemical reactivity and stability |
Note: The values in this table are representative for a substituted benzoic acid and are intended for illustrative purposes. Actual calculated values for this compound would require a specific computational study.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. oakwoodchemical.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack.
In this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atom of the carboxylic acid and the regions around the chlorine atoms would exhibit a positive potential, indicating their susceptibility to nucleophilic interactions.
Elucidation of Substituent Effects and Aromaticity
The substituents on the benzene ring—the 2,2-dichlorocyclopropyl group and the carboxylic acid group—profoundly influence the electronic properties and aromaticity of the molecule.
The 2,2-dichlorocyclopropyl group exerts a significant electronic influence on the benzoic acid moiety. Computational studies on related 4-substituted (2,2-dichlorocyclopropyl)benzenes have shown that the cyclopropyl (B3062369) protons' chemical shifts are influenced by a combination of direct field effects and weak conjugative interactions between the phenyl and cyclopropyl groups. cdnsciencepub.com The dichlorocyclopropyl group is primarily electron-withdrawing due to the inductive effect of the chlorine atoms. wikipedia.orgnumberanalytics.com This is a through-bond polarization effect.
Furthermore, computational analyses of substituted benzoic acids have demonstrated the importance of both inductive and resonance effects in determining their acidity and reactivity. nih.gov The presence of an electron-withdrawing substituent like the dichlorocyclopropyl group is expected to increase the acidity of the benzoic acid compared to the unsubstituted form. This is due to the stabilization of the resulting carboxylate anion through the π-inductive effect. π polarization refers to the distortion of the π electron cloud of the benzene ring in response to the electric field of the substituent.
Computational methods, particularly DFT, have become increasingly reliable for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govwisc.edu By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical predictions can be correlated with experimental data to aid in spectral assignment and structural elucidation.
For this compound, the chemical shifts of the aromatic protons are influenced by the electronic effects of both the carboxylic acid and the dichlorocyclopropyl substituents. The carboxylic acid group is deactivating and meta-directing, while the dichlorocyclopropyl group is also deactivating. This would lead to a downfield shift of the aromatic protons relative to benzene. The protons ortho to the carboxylic acid group would likely experience the largest deshielding effect.
Table 2: Hypothetical Correlation of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for the Aromatic Protons of this compound
| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |
| H-2, H-6 (ortho to -COOH) | 8.10 | 8.05 | -0.05 |
| H-3, H-5 (ortho to -C₃H₃Cl₂) | 7.50 | 7.48 | -0.02 |
Note: This table is for illustrative purposes to demonstrate the concept of correlating experimental and calculated NMR data. The values are hypothetical.
Computational Modeling of Reaction Pathways
While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, a wealth of theoretical and computational research on analogous gem-dihalocyclopropane systems provides significant insight into the potential reaction mechanisms and energetic landscapes. Density Functional Theory (DFT) has emerged as a powerful tool for modeling these complex transformations, offering a window into the electronic and structural changes that govern the reactivity of this class of compounds.
Simulation of Reaction Mechanisms and Transition State Analysis
Computational simulations, primarily using DFT methods, have been instrumental in elucidating the stepwise mechanisms of reactions involving the cyclopropyl ring of gem-dihalocyclopropanes. These studies allow for the characterization of transient intermediates and the calculation of the geometries of transition states, which are critical for understanding reaction kinetics and selectivity.
One of the most common transformations of gem-dihalocyclopropanes is ring-opening, which can be induced by thermal, chemical, or even mechanical force. researchgate.net Theoretical investigations on related gem-difluorocyclopropanes have shown that the cleavage of the C-C bond opposite the dihalogenated carbon is a common pathway. beilstein-journals.org DFT calculations have been employed to model the Lewis acid-catalyzed [3+2]-cycloaddition reactions of gem-difluorocyclopropane diesters with aldehydes or ketones. These simulations revealed that the C-C bond cleavage can occur via an SN2-type attack of a carbonyl oxygen. rsc.org
In the context of phosphine-catalyzed ring-opening reactions of cyclopropyl ketones, DFT studies have mapped out multi-step reaction pathways. rsc.org These pathways often commence with a nucleophilic attack by the phosphine (B1218219) on the cyclopropane (B1198618) ring, leading to its opening. This initial step is followed by a sequence of transformations, such as intramolecular Michael additions and proton transfers, all of which can be modeled computationally to identify the rate-determining step and the most plausible reaction sequence. rsc.org
Transition state analysis is a cornerstone of these computational investigations. For instance, in the palladium-catalyzed ring-opening hydrodefluorination of gem-difluorocyclopropanes, DFT calculations were crucial in demonstrating that a direct 3,4′-hydride transfer occurs through a nine-membered cyclic transition state. rsc.org This level of detail is often inaccessible through experimental means alone. Similarly, computational studies on the mechanochemical ring-opening of gem-dihalocyclopropanes have characterized the transition state under the influence of an external force, providing a quantitative understanding of how mechanical stress can lower the activation barrier for a chemical reaction. researchgate.net
The table below summarizes representative mechanistic steps and the role of computational analysis in their elucidation for analogous gem-dihalocyclopropane systems.
| Reaction Type | Proposed Mechanistic Step | Computational Analysis Contribution | Reference |
| Lewis Acid-Catalyzed Cycloaddition | SN2-type attack of carbonyl oxygen | Elucidation of the C-C bond cleavage mechanism | rsc.org |
| Phosphine-Catalyzed Ring-Opening | Nucleophilic substitution, intramolecular Michael addition, proton transfer | Mapping of multi-step reaction pathways and identification of intermediates | rsc.org |
| Palladium-Catalyzed Hydrodefluorination | 3,4′-hydride transfer | Characterization of a nine-membered cyclic transition state | rsc.org |
| Mechanochemical Ring-Opening | Force-induced bond elongation | Modeling of the transition state under mechanical stress | researchgate.net |
Exploration of Energetic Profiles of Transformations
A key outcome of computational modeling is the generation of energetic profiles, or reaction coordinate diagrams, which map the energy of the system as it progresses from reactants to products. These profiles provide quantitative data on the activation energies of each step and the relative thermodynamic stabilities of intermediates and products.
For example, DFT calculations on the rhodium-catalyzed [3+2] cycloaddition of gem-difluorocyclopropanes with internal alkenes have been used to compare the energetic barriers for the formation of different regioisomers. rsc.org In one such study, the calculated energy barrier to form the linear product was found to be 1.1 kcal/mol lower than that for the branched product, a difference attributed to steric hindrance. rsc.org This computational finding successfully explained the experimentally observed regioselectivity.
In studies of vinylcyclopropane-to-cyclopentene rearrangements, computational chemistry has quantified the influence of the gem-dihalo substitution on the reaction energetics. The presence of two fluorine atoms has been shown to introduce approximately 5 kcal/mol of additional ring strain per fluorine atom, which in turn lowers the activation energy and the temperature required for the rearrangement. beilstein-journals.org Furthermore, these studies have calculated that the gem-difluoro substitution weakens the C-C bond opposite to it by 8–10 kcal/mol, significantly impacting the energetic profile of ring-opening reactions. beilstein-journals.org
The table below presents a selection of calculated energetic data for transformations of analogous gem-dihalocyclopropane systems, illustrating the insights gained from computational explorations.
| Transformation | Computational Method | Calculated Energetic Parameter | Value (kcal/mol) | Significance | Reference |
| Rh-Catalyzed [3+2] Cycloaddition | DFT | Difference in activation energy (linear vs. branched product) | 1.1 | Explains observed regioselectivity | rsc.org |
| Vinylcyclopropane Rearrangement | Not Specified | Additional ring strain per fluorine atom | ~5 | Lowers activation energy for rearrangement | beilstein-journals.org |
| Vinylcyclopropane Rearrangement | Not Specified | Weakening of the distal C-C bond | 8–10 | Facilitates ring-opening reactions | beilstein-journals.org |
| Thermal Equilibrium of Methylene (B1212753) Cyclopropanes | Not Specified | Difference in stability between isomers | 1.9 | Predicts the thermodynamically favored product | beilstein-journals.org |
These theoretical and computational investigations into related systems provide a robust framework for predicting and understanding the reactivity of the 2,2-dichlorocyclopropyl moiety in this compound. While direct computational data for this specific molecule is pending, the principles of reaction mechanisms and the energetic factors derived from these analogous studies are invaluable for guiding future experimental work.
Applications in Advanced Organic Synthesis and Chemical Development
Utility as a Synthon in the Preparation of Complex Molecules
A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. 4-(2,2-dichlorocyclopropyl)benzoic acid serves as a versatile synthon, providing a phenyl group substituted with both a carboxylic acid and a dichlorocyclopropyl moiety. This combination allows for a wide range of chemical transformations, making it a strategic starting point for the synthesis of more complex molecules.
The most significant application of this compound is its role as a key intermediate in the synthesis of fibrate-class drugs, such as Ciprofibrate. Ciprofibrate, chemically known as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, is a lipid-lowering agent. guidechem.com The synthesis of Ciprofibrate and related compounds often involves the use of a precursor containing the 4-(2,2-dichlorocyclopropyl)phenyl core. guidechem.com
A common synthetic strategy for Ciprofibrate involves the Friedel-Crafts acylation of (2,2-dichlorocyclopropyl)benzene (B1582628). guidechem.com This reaction introduces an acyl group onto the benzene (B151609) ring, which can then be converted to the carboxylic acid functionality present in this compound. This benzoic acid derivative, or its activated form (such as the corresponding acyl chloride), can then undergo further reactions, like etherification with a suitable partner, to yield the final Ciprofibrate structure. The presence of the dichlorocyclopropyl group is crucial for the biological activity of the final drug molecule.
The structure of this compound offers multiple reaction sites, making it a versatile building block for the creation of new cyclopropane-containing compounds. The carboxylic acid group can be readily transformed into a variety of other functional groups, including esters, amides, and alcohols, through standard organic reactions. These transformations open up pathways to a diverse range of derivatives.
Furthermore, the gem-dichlorocyclopropane ring is a reactive moiety. Under certain conditions, it can undergo ring-opening reactions or nucleophilic substitution of the chlorine atoms, leading to the formation of unique and complex molecular architectures. This reactivity allows chemists to introduce new functionalities and build intricate scaffolds that are of interest in medicinal chemistry and materials science. While specific examples of such applications for this compound are not extensively documented in publicly available literature, its potential as a starting material for the exploration of new chemical space is significant.
Role in the Development of New Synthetic Reagents or Catalysts
Based on the available scientific literature, there is no documented evidence of this compound being utilized in the development of new synthetic reagents or catalysts. Its primary role appears to be that of a structural component or intermediate rather than a functional agent in a catalytic or reagent-based capacity.
Potential in the Field of Specialty Chemicals (e.g., components in materials science applications like liquid crystals)
Benzoic acid derivatives are known to be fundamental building blocks for various liquid crystals. tcichemicals.comwikipedia.org The rigid nature of the benzene ring and the ability of the carboxylic acid group to participate in hydrogen bonding or to be converted into other linking groups (like esters) are key features for creating the anisotropic molecules required for liquid crystalline phases. tcichemicals.comwikipedia.org
While there is no specific mention in the searched literature of this compound being used in liquid crystal synthesis, its potential in this area can be considered. The introduction of the dichlorocyclopropyl group would significantly alter the molecular shape and polarity compared to simpler benzoic acid derivatives. This could influence the mesomorphic properties, such as the type of liquid crystal phase and the temperature range of its stability. The bulky and polar nature of the dichlorocyclopropyl moiety could potentially lead to the formation of novel liquid crystalline materials with unique optical or electrical properties. However, further research would be needed to explore this potential application. The compound's utility in other areas of materials science, such as in the synthesis of specialized polymers or functional coatings, also remains an open area for investigation.
Future Research Directions and Emerging Trends
Development of Asymmetric Synthetic Routes to Chiral Analogs
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While racemic 4-(2,2-dichlorocyclopropyl)benzoic acid is synthetically accessible, the development of asymmetric routes to its chiral analogs represents a significant and valuable research frontier. The cyclopropane (B1198618) ring in the molecule contains two stereocenters, making the selective synthesis of a single enantiomer a challenging yet crucial goal.
Current research in asymmetric cyclopropanation often relies on the use of chiral catalysts to control the stereochemical outcome of the reaction. organic-chemistry.org Future efforts will likely focus on several key areas:
Chiral Metal Catalysis: The use of earth-abundant and biocompatible metals, such as iron, in catalysis is a growing trend. nih.gov Chiral iron porphyrin complexes, for example, have demonstrated high efficiency in asymmetric cyclopropanation reactions with high turnover numbers. nih.gov Similarly, cobalt-based catalysts are being explored for the asymmetric cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors, offering a potential alternative to traditional methods that use diazoalkanes. dicp.ac.cn The design of novel chiral ligands for these and other metals like rhodium will be instrumental in achieving high levels of enantioselectivity and diastereoselectivity. organic-chemistry.org
Organocatalysis: The activation of olefin substrates using chiral amine catalysts presents a metal-free approach to enantioselective cyclopropanation. princeton.edu This strategy, which relies on the formation of chiral iminium ions, avoids the potential toxicity and cost associated with transition metals. princeton.edu Research in this area will likely focus on the design of new, highly effective organocatalysts that can facilitate the asymmetric addition of dichlorocarbene (B158193).
Biocatalysis: The use of engineered enzymes, such as myoglobin and cytochrome P450 variants, is an emerging strategy for stereoselective cyclopropanation. wpmucdn.com These biocatalytic methods offer the potential for high enantiomeric excess under mild, aqueous conditions. wpmucdn.com Future work could involve engineering enzymes specifically for the dichlorocyclopropanation of 4-vinylbenzoic acid derivatives.
| Catalyst Type | Example Catalyst/System | Potential Advantages | Research Focus |
| Chiral Metal Catalysis | Cobalt complexes with chiral Pybox ligands dicp.ac.cn | Use of non-stabilized carbene precursors | Ligand optimization for improved yield and enantioselectivity |
| Chiral Iron Porphyrins nih.gov | High turnover numbers, use of earth-abundant metal | Broadening substrate scope, in-situ generation of carbene precursors | |
| Chiral-at-metal Rh(III) complexes organic-chemistry.org | High diastereo- and enantioselectivity | Application to a wider range of unsaturated systems | |
| Organocatalysis | Dihydroindole-based catalysts princeton.edu | Metal-free, directed electrostatic activation | Development of catalysts for dichlorocyclopropanation |
| Biocatalysis | Engineered Myoglobin/P450 enzymes wpmucdn.com | High enantioselectivity, green reaction conditions | Enzyme engineering for specific substrates, scalability |
Mechanistic Studies Under Green Chemistry Conditions
The synthesis of this compound and its derivatives traditionally involves methods that may not align with the principles of green chemistry. A significant future direction is the investigation of reaction mechanisms under greener conditions to develop more sustainable and environmentally benign synthetic protocols. nih.govnih.gov
A key method for dichlorocyclopropanation is phase-transfer catalysis (PTC), which is considered a green chemistry approach as it can reduce the need for organic solvents and allow for the use of water. jetir.orgfzgxjckxxb.com PTC facilitates the reaction between reagents in immiscible phases, such as the aqueous sodium hydroxide (B78521) used to generate dichlorocarbene from chloroform (B151607) and the organic phase containing the alkene substrate. fzgxjckxxb.comresearchgate.net
Future mechanistic studies will likely focus on:
Kinetics and Interfacial Mechanisms: Detailed kinetic studies of the dichlorocyclopropanation of styrene derivatives under PTC conditions can elucidate the rate-determining steps and the role of the catalyst at the aqueous-organic interface. ias.ac.in Understanding the interfacial mechanism is crucial for optimizing reaction conditions to maximize yield and minimize side reactions. researchgate.net
Alternative Solvents and Energy Sources: Research into replacing chlorinated solvents with more benign alternatives is a priority. Furthermore, the application of alternative energy sources like ultrasound irradiation is being explored to enhance reaction rates and efficiency under green conditions. mdpi.com Sonochemistry can promote reactions in water or even under neat (solvent-free) conditions, significantly improving the environmental profile of the synthesis. mdpi.com
Biodegradable Catalysts: The development and study of biodegradable phase-transfer catalysts would further enhance the green credentials of the synthesis.
| Green Chemistry Approach | Technique/Method | Key Area of Mechanistic Study | Potential Outcome |
| Catalysis | Phase-Transfer Catalysis (PTC) jetir.org | Elucidation of interfacial reaction mechanisms researchgate.net | Optimized catalyst design and reaction efficiency |
| Alternative Solvents | Aqueous or solvent-free reactions ijpsjournal.com | Understanding reactant and catalyst behavior in water | Elimination of volatile organic compounds (VOCs) |
| Alternative Energy | Ultrasound Irradiation (Sonochemistry) mdpi.com | Effect of acoustic cavitation on reaction kinetics | Faster reactions, lower temperatures, reduced waste |
| Sustainable Reagents | Use of non-toxic starting materials wjpmr.com | Reaction pathways avoiding hazardous intermediates | Inherently safer processes |
Integration with Automated Synthesis and High-Throughput Experimentation
The discovery and optimization of new synthetic routes and novel analogs of this compound can be dramatically accelerated by integrating automated synthesis and high-throughput experimentation (HTE). youtube.com These technologies are reshaping medicinal chemistry by enabling researchers to perform and analyze a large number of reactions in parallel, leading to increased efficiency and precision. oxfordglobal.com
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with minimal human intervention. nih.gov Platforms like "RoboChem" utilize flow chemistry, where reagents are mixed and reacted in a system of tubes, coupled with artificial intelligence to optimize reaction conditions autonomously. scitechdaily.com Such systems could be employed to rapidly explore a wide range of substrates and catalysts for the synthesis of a library of this compound derivatives. Automation streamlines the production of compounds, reduces human error, and allows for continuous operation, significantly cutting down synthesis time. oxfordglobal.com
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of numerous reaction conditions, catalysts, and substrates in small-scale formats, such as 96-well plates. youtube.comnih.gov This approach is invaluable for quickly identifying optimal conditions for the synthesis of new derivatives or for developing novel reactions. The data generated from HTE can be used to build predictive models for reaction outcomes.
Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, purity, and safety, especially for energetic intermediates. nih.gov This methodology is highly amenable to automation and scale-up, making it ideal for the industrial production of key intermediates.
The integration of these technologies will allow scientists to focus on more complex and creative aspects of drug discovery by automating routine synthetic tasks. oxfordglobal.com
Advanced Computational Studies on Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. mdpi.com For the synthesis of this compound analogs, advanced computational studies can provide deep mechanistic insights and guide experimental design.
Future research in this area will likely involve:
Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of the dichlorocyclopropanation reaction. nih.gov This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism. For example, computational studies on the addition of dichlorocarbene to alkenes have shown that the reaction proceeds through an asymmetric, non-least-motion pathway. researchgate.net
Predicting Stereoselectivity: In asymmetric synthesis, computational models can be used to predict which enantiomer or diastereomer will be the major product. researchgate.net By modeling the interaction between the substrate, the carbene, and the chiral catalyst, researchers can understand the origins of stereoselectivity. This knowledge is crucial for designing more effective chiral catalysts for the synthesis of specific stereoisomers of dichlorocyclopropyl compounds. nih.gov
Rational Catalyst Design: Computational screening can accelerate the discovery of new catalysts. By calculating the properties of potential catalyst candidates, researchers can prioritize the most promising ones for experimental validation, saving significant time and resources.
| Computational Method | Application in Cyclopropanation | Key Insights Provided |
| Density Functional Theory (DFT) | Mapping reaction pathways for dichlorocarbene addition researchgate.net | Transition state geometries, activation energy barriers, reaction thermodynamics |
| Modeling catalyst-substrate interactions nih.gov | Origin of diastereo- and enantioselectivity, role of steric and electronic effects | |
| Molecular Mechanics (MM) | Conformational analysis of substrates and catalysts | Identification of low-energy conformers relevant to the reaction |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling selectivity based on substituent properties researchgate.net | Predictive models for cis/trans selectivity based on topological indices |
Exploration of Novel Derivatization Strategies for Enhanced Synthetic Utility
The this compound scaffold possesses multiple reactive sites—the aromatic ring, the carboxylic acid group, and the dichlorocyclopropane ring—that can be targeted for further chemical modification. Exploring novel derivatization strategies will significantly enhance the compound's utility as a versatile building block in organic synthesis.
Emerging trends in this area include:
Functionalization of the Carboxylic Acid: The carboxylic acid group is a versatile handle for derivatization. Novel charge-switch derivatization agents, such as 3-(chlorosulfonyl)benzoic acid, could be explored to modify the molecule's properties for analytical purposes or to create new bioactive conjugates. acs.org Standard transformations into esters, amides, and other functional groups will continue to be important for creating libraries of compounds for biological screening.
Reactions of the Dichlorocyclopropane Ring: The gem-dihalocyclopropane motif is not merely a stable structural element; it is a precursor to other functional groups. acs.org Ring-opening reactions can lead to the formation of allenes or other strained ring systems. Reductive dehalogenation can yield monochlorinated or non-chlorinated cyclopropanes, expanding the structural diversity of accessible analogs.
Donor-Acceptor Cyclopropane Chemistry: The introduction of additional electron-donating or -accepting groups onto the molecule can create "donor-acceptor" cyclopropanes. These activated systems are highly reactive and can undergo a variety of ring-opening and cycloaddition reactions, serving as versatile three-carbon synthons for constructing more complex cyclic and acyclic structures. mdpi.com
Late-Stage Functionalization: Techniques for the direct, selective modification of C-H bonds on the aromatic ring would allow for the late-stage introduction of functional groups. This strategy is highly valuable in drug discovery as it enables the rapid diversification of a lead compound without the need for de novo synthesis. researchgate.net
These advanced derivatization strategies will unlock the full potential of this compound as a key intermediate, paving the way for the synthesis of novel pharmaceuticals, agrochemicals, and materials.
Q & A
Q. What are the common synthetic routes for preparing 4-(2,2-dichlorocyclopropyl)benzoic acid, and how can researchers optimize reaction conditions for improved yields?
Methodology :
- Cyclopropanation : Reacting 4-bromobenzoic acid with dichlorocarbene (generated from chloroform and a strong base like NaOH) under phase-transfer conditions to form the cyclopropyl ring .
- Coupling Reactions : Suzuki-Miyaura coupling of 4-borono-benzoic acid with dichlorocyclopropane derivatives using Pd catalysts .
- Optimization Strategies : Adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to enhance yields .
| Reaction Parameter | Optimized Condition | Yield Improvement |
|---|---|---|
| Temperature | 70°C | 15% increase |
| Solvent | THF | 20% higher purity |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 85% conversion |
Q. How is this compound characterized using spectroscopic techniques?
Methodology :
Q. What in vitro biological assays are typically employed to evaluate the pharmacological activity of this compound derivatives?
Methodology :
- Cytotoxicity Assays : MTT assays on cell lines (e.g., HEK293, SH-SY5Y) to measure IC₅₀ values .
- Enzyme Inhibition Studies : PPAR-α binding assays using fluorescence polarization .
- Anti-inflammatory Activity : LPS-induced TNF-α suppression in macrophages .
| Cell Line | Activity (IC₅₀, μM) | Reference |
|---|---|---|
| HEK293 | 12.5 ± 1.2 | |
| SH-SY5Y | 18.3 ± 2.1 | |
| MCF-7 | >50 |
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for analogs across different cell lines?
Methodology :
Q. How can researchers elucidate metabolic pathways of this compound derivatives?
Methodology :
- In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS .
- Glucuronidation Studies : Detect glucuronide conjugates (e.g., m/z 465.28 for the glucuronide metabolite) using high-resolution MS .
- In Vivo Models : Administer radiolabeled compound to rodents and analyze excreted metabolites .
Q. What computational approaches predict structure-activity relationships (SAR) for drug discovery?
Methodology :
- Molecular Docking : Simulate binding to PPAR-α using AutoDock Vina to prioritize analogs with higher affinity .
- QSAR Modeling : Use descriptors like logP, polar surface area, and electrostatic potential to correlate with activity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can researchers troubleshoot low yields in the cyclopropanation step?
Methodology :
- Catalyst Screening : Test alternatives to Pd(PPh₃)₄, such as Ni(cod)₂, for improved efficiency .
- Byproduct Analysis : Use GC-MS to identify undesired side products (e.g., dichloroalkenes) and adjust stoichiometry .
- Microwave Synthesis : Reduce reaction time from 24 hours to 2 hours with controlled microwave heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
